molecular formula C18H16F3NO2 B6384969 5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol, 95% CAS No. 1261985-14-1

5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384969
CAS RN: 1261985-14-1
M. Wt: 335.3 g/mol
InChI Key: VDVHJCDCXQWGKG-UHFFFAOYSA-N
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Description

5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol, 95% (5-PCF-3-TFP) is a heterocyclic compound that is widely used in scientific research applications. It has been found to have a variety of biochemical and physiological effects, and is used in a number of lab experiments.

Scientific Research Applications

5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol, 95% is used in a variety of scientific research applications. It has been used to study the role of pyrrolidinylcarbonylphenyl-3-trifluoromethylphenol in regulating the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been used to study the effects of 5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol, 95% on the expression of genes involved in the regulation of metabolic pathways.

Mechanism of Action

The mechanism of action of 5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed to interact with enzymes involved in the metabolism of drugs, such as cytochrome P450, resulting in the inhibition of their activity. It is also believed to interact with genes involved in the regulation of metabolic pathways, resulting in the alteration of their expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol, 95% are not fully understood. However, it has been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been found to alter the expression of genes involved in the regulation of metabolic pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol, 95% in lab experiments include its ability to inhibit the activity of enzymes involved in the metabolism of drugs, as well as its ability to alter the expression of genes involved in the regulation of metabolic pathways. The limitations of using 5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol, 95% in lab experiments include its potential to cause adverse effects, such as toxicity or side effects, as well as its potential to interact with other drugs and compounds.

Future Directions

The potential future directions for 5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted into its potential interactions with other drugs and compounds, as well as its potential adverse effects.

Synthesis Methods

5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol, 95% is synthesized by a two-step process. The first step involves the condensation of 3-trifluoromethylphenol with pyrrolidinylcarbonyl chloride in the presence of a base, such as potassium carbonate. The second step involves the reaction of the resulting product with an excess of 5-bromo-3-trifluoromethylphenol in the presence of a base, such as sodium hydroxide.

properties

IUPAC Name

[3-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO2/c19-18(20,21)15-9-14(10-16(23)11-15)12-4-3-5-13(8-12)17(24)22-6-1-2-7-22/h3-5,8-11,23H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVHJCDCXQWGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686756
Record name [3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl](pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethylphenol

CAS RN

1261985-14-1
Record name [3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl](pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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